1-(1H-Pyrrole-3-yl)ethanethione
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Description
“1-(1H-Pyrrole-3-yl)ethanethione” is a chemical compound with the molecular formula C6H7NS1. It is also known by other names such as 3-thioacetylpyrrole1. However, there is limited information available about this compound in the literature.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-(1H-Pyrrole-3-yl)ethanethione”. However, there are general methods for the synthesis of pyrrole derivatives2. These methods could potentially be adapted for the synthesis of “1-(1H-Pyrrole-3-yl)ethanethione”.Molecular Structure Analysis
The molecular structure of “1-(1H-Pyrrole-3-yl)ethanethione” is not readily available in the literature. However, the structure of similar compounds, such as 1-(1H-pyrrol-2-yl)ethanone, is available3. This compound has a molecular weight of 109.1259 and its structure can be viewed using specific software3.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “1-(1H-Pyrrole-3-yl)ethanethione”. However, pyrrole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution and oxidation2.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1H-Pyrrole-3-yl)ethanethione” are not readily available in the literature. However, similar compounds such as 1-(1H-pyrrol-2-yl)ethanone have been studied4.Safety And Hazards
The safety data sheet for “1-(1H-Pyrrole-3-yl)ethanethione” is not readily available. However, safety data sheets for similar compounds suggest that they should be handled with care, using personal protective equipment, and in a well-ventilated area5.
Future Directions
Given the limited information available on “1-(1H-Pyrrole-3-yl)ethanethione”, future research could focus on elucidating its synthesis, physical and chemical properties, and potential applications. This would involve laboratory synthesis, characterization using various analytical techniques, and testing for potential biological activity.
Please note that the information provided is based on the limited data available and may not be entirely accurate or complete. Always consult a qualified professional or refer to the appropriate safety data sheet when handling chemical substances.
properties
IUPAC Name |
1-(1H-pyrrol-3-yl)ethanethione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5(8)6-2-3-7-4-6/h2-4,7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSVINQJQQWHIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)C1=CNC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Pyrrole-3-yl)ethanethione |
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